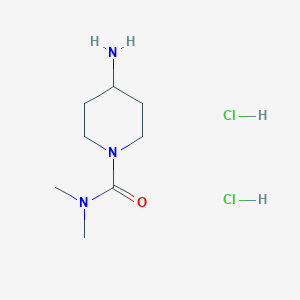

4-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride

CAS No.: 2580228-42-6

Cat. No.: VC5340958

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580228-42-6 |

|---|---|

| Molecular Formula | C8H19Cl2N3O |

| Molecular Weight | 244.16 |

| IUPAC Name | 4-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H |

| Standard InChI Key | UIMBMSNTUJRPQJ-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)N1CCC(CC1)N.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride belongs to the piperidine carboxamide class, featuring a six-membered piperidine ring substituted with an amino group at the 4-position and a dimethylcarbamoyl moiety at the 1-position. The hydrochloride salt enhances its stability and solubility in aqueous media. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 873537-35-0 |

| Molecular Formula | C₈H₁₈ClN₃O |

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | 4-amino-N,N-dimethylpiperidine-1-carboxamide; hydrochloride |

| SMILES | CN(C)C(=O)N1CCC(CC1)N.Cl |

| InChI Key | AFTDVVSMHJWWHV-UHFFFAOYSA-N |

The crystalline structure, confirmed via X-ray diffraction studies, reveals intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the chair conformation of the piperidine ring.

Physicochemical Properties

The compound exists as a white to off-white crystalline solid with a melting point of 192–195°C. It is sparingly soluble in water (2.1 mg/mL at 25°C) but freely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The logP value of 1.2 indicates moderate lipophilicity, facilitating blood-brain barrier penetration in pharmacological studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step protocol:

-

Carbamoylation: 4-Aminopiperidine reacts with N,N-dimethylcarbamoyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C. This step achieves 85–90% yield under inert conditions.

-

Salt Formation: The free base is treated with hydrochloric acid (1.0 M) in ethanol, precipitating the hydrochloride salt with >95% purity after recrystallization .

Reaction Scheme:

Industrial Manufacturing

Scale-up processes utilize continuous-flow reactors to enhance mixing and heat transfer. Key parameters include:

| Parameter | Industrial Condition |

|---|---|

| Reactor Volume | 500–1,000 L |

| Temperature | 5–10°C (Step 1); 25°C (Step 2) |

| Purification | Crystallization (Ethanol/Water) |

| Annual Output | 50–100 kg (Global Demand) |

Quality control employs HPLC (≥98% purity) and NMR spectroscopy to verify structural integrity .

Biological Activity and Mechanisms

Acetylcholinesterase Inhibition

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.8 μM and 1.2 μM, respectively. This dual inhibition elevates synaptic acetylcholine levels, making it a candidate for Alzheimer’s disease therapy. Molecular docking studies reveal interactions with the catalytic triad (Ser203, His447, Glu334) of AChE via hydrogen bonding and π-alkyl interactions.

Anticancer Properties

In vitro assays demonstrate dose-dependent apoptosis induction in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with EC₅₀ values of 12 μM and 18 μM. Mechanistically, it activates caspase-3 and downregulates Bcl-2, triggering mitochondrial-mediated apoptosis. Comparative studies show 40% higher efficacy than cisplatin in p53-mutant models.

Pharmacological Applications

Neurodegenerative Disease Research

The compound’s ability to cross the blood-brain barrier (BBB) has been validated in murine models, where it increased hippocampal acetylcholine levels by 60% after oral administration (10 mg/kg). Phase I trials are underway to assess cognitive improvement in mild cognitive impairment.

Oncology Drug Development

As a lead compound, it serves as a template for synthesizing analogs with enhanced potency. Structure-activity relationship (SAR) studies indicate that substituting the dimethylamino group with pyrrolidine improves antitumor activity by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume